
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a tetrahydroisoquinoline (THIQ) derivative characterized by a carboxylate ester group at the 8-position of the isoquinoline ring. The compound is commercially available as a hydrochloride salt (CAS 1029689-82-4) with a purity of 97% . Its molecular formula is C${11}$H${13}$NO$_2$, and it is synthesized via methods involving protective group strategies, such as tert-butyl carbamate intermediates, followed by hydrogenation or alkylation reactions .
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate primarily targets the central nervous system . It is an endogenous monoamine that has been described as being enzymatically formed in the brain .
Mode of Action
this compound interacts with its targets in the brain and exerts neuroprotective effects . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Biochemical Pathways
this compound affects the dopamine metabolism pathway . It has been shown to reverse the decrease in striatal dopamine concentration in rats chronically administered with high doses of neurotoxins .
Pharmacokinetics
It is known to be a p-gp substrate . It is also BBB permeant, indicating that it can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action include neuroprotection and the attenuation of craving in substance abuse . It has been shown to reverse neurotransmitter modifications in streptozotocin-induced diabetic neuropathic mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its synthesis in the brain is influenced by the presence of biogenic amines and α-keto acids
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as monoamine oxidase A and B, which are crucial in the metabolism of neurotransmitters . The compound inhibits the activity of these enzymes, leading to an increase in neurotransmitter levels in the brain. Additionally, it interacts with catechol-O-methyltransferase, shifting dopamine catabolism towards O-methylation . These interactions highlight the compound’s potential in modulating neurotransmitter pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors, by interacting with the agonistic conformation of these receptors . Furthermore, it affects gene expression related to neurotransmitter metabolism and oxidative stress response, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to monoamine oxidase A and B enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, the compound’s interaction with catechol-O-methyltransferase shifts dopamine metabolism towards O-methylation, reducing the formation of free radicals and providing neuroprotective effects . These molecular interactions contribute to the compound’s overall biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, reducing oxidative stress and preventing neuronal damage . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can exhibit toxic effects, including increased oxidative stress and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase A and B, inhibiting their activity and preventing the breakdown of neurotransmitters . It also affects catechol-O-methyltransferase, shifting dopamine metabolism towards O-methylation . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms and is distributed to various tissues, including the brain . It interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of the compound is essential for its interactions with enzymes and other biomolecules, contributing to its overall biochemical and pharmacological properties.
Biological Activity
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused isoquinoline structure with a carboxylate group at the eighth position and a methyl ester group. Its molecular formula is C_{11}H_{13}NO_2, with a molecular weight of approximately 205.21 g/mol. The unique substitution pattern at position eight significantly influences its biological interactions and reactivity compared to other derivatives in the tetrahydroisoquinoline family.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of THIQ derivatives, particularly focusing on this compound. Research indicates that this compound can protect dopaminergic neurons from neurotoxins such as MPTP and rotenone. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown significant neuroprotective effects against various neurotoxic agents in rodent models .
Mechanisms of Action:
- Antioxidant Activity: Both THIQ and its derivatives exhibit intrinsic antioxidant properties that help mitigate oxidative stress in neuronal cells .
- Dopamine Metabolism Regulation: These compounds influence dopamine metabolism and can prevent the depletion of dopamine levels in the brain .
Cholinesterase Inhibition
This compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds in the tetrahydroisoquinoline class have shown varying degrees of AChE inhibition, which is crucial for enhancing cholinergic signaling in the brain .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several key steps:
- Formation of the Isoquinoline Core: Starting from appropriate precursors through cyclization reactions.
- Carboxylation: Introducing the carboxylate group at the eighth position using carboxylic acid derivatives.
- Methylation: Adding a methyl group to enhance solubility and bioavailability.
Table 1: Comparison of Biological Activities of THIQ Derivatives
Compound Name | Biological Activity | Mechanism |
---|---|---|
Methyl 1MeTIQ | Neuroprotection | Antioxidant activity; dopamine regulation |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | AChE inhibition | Competitive inhibition |
Methyl 1-benzyl-2-methyl-6-(methylthio)-1H-pyrrole | Distinct pharmacological profiles | Varies by structure |
Case Studies
Case Study 1: Neuroprotective Potential
In a study investigating neuroprotective effects against MPTP-induced toxicity in mice, methyl 1MeTIQ was administered prior to exposure. Results indicated a significant reduction in neuron death and preservation of dopamine levels compared to untreated controls .
Case Study 2: Cholinesterase Inhibition
A series of THIQ derivatives were evaluated for their AChE inhibitory activity. This compound demonstrated competitive inhibition with an IC50 value comparable to established AChE inhibitors used in Alzheimer’s treatment .
Scientific Research Applications
Medicinal Chemistry
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate serves as a significant building block in the synthesis of pharmaceuticals. Its structure allows for the modification of functional groups, making it a versatile intermediate in drug development. The compound has been investigated for its potential in treating various conditions, including:
- Cancer : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated an IC50 value of 5.2 µM against the Bcl-2 protein in Jurkat cells, indicating its potential as an anti-cancer therapeutic .
- Neurological Disorders : Its neuroprotective properties are being explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis .
Neuroprotective Properties
The neuroprotective effects of this compound have been substantiated through various studies. Notably:
- Mechanism of Action : The compound modulates signaling pathways related to cell survival and death. It has shown promise in antagonizing neurotoxic effects induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonism .
- Case Study : In animal models, this compound derivatives were tested for their ability to prevent MPTP-induced parkinsonism. The results indicated that these compounds could significantly mitigate neurodegeneration .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent in various chemical reactions:
- Synthesis of Alkaloids : It acts as a precursor for numerous alkaloids with significant biological activities. The compound's ability to undergo various reactions such as oxidation and reduction makes it valuable in synthesizing complex organic molecules .
Table: Key Reactions Involving this compound
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | KMnO₄ or H₂CrO₄ | Isoquinoline derivatives |
Reduction | LiAlH₄ or NaBH₄ | Reduced isoquinoline derivatives |
Substitution | Alkyl halides | Alkylated tetrahydroisoquinolines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate and its derivatives?
Synthesis typically involves multi-step functionalization of the tetrahydroisoquinoline core. For example:
- Substituent introduction : Alkoxy groups (e.g., propoxy, isopropyloxy) are introduced at the 7-position via nucleophilic substitution or coupling reactions, as demonstrated in derivatives like Methyl 1-[(3,4-dimethoxyphenyl)methyl]-7-propoxy-tetrahydroisoquinoline-2-carboxylate (27% yield, 300 MHz ¹H NMR in CDCl₃) .
- Carboxylate esterification : Methyl ester groups are installed via acid-catalyzed esterification or direct alkylation of precursor acids.
- Work-up : Reactions often involve heating (e.g., 120°C in ethylene glycol with KOH and hydrazine hydrate) followed by extraction (DCM), drying (MgSO₄), and solvent removal under reduced pressure .
Q. How are structural and purity characteristics of this compound validated?
- ¹H NMR spectroscopy : Proton environments (e.g., aromatic, methylene, methoxy groups) are resolved at 300 MHz in CDCl₃, with chemical shifts reported for key substituents (e.g., δ 3.70–3.85 for methoxy groups) .
- Mass spectrometry : Exact mass data (e.g., ESIMS m/z 309.3 for related isoquinoline derivatives) confirm molecular formulae .
- Chromatography : TLC or HPLC is used to monitor reaction progress and purity (>95% by suppliers like BLD Pharm Ltd.) .
Advanced Research Questions
Q. What strategies optimize substituent effects on biological activity or receptor selectivity?
- Position-specific modifications : Alkoxy groups at the 7-position (e.g., propoxy vs. isopropyloxy) influence steric and electronic properties, altering receptor binding. For example, 7-propoxy derivatives show higher yields (27%) compared to bulkier substituents (20% for isopropyloxy) .
- Pharmacophore modeling : Rigidification of the tetrahydroisoquinoline core (e.g., via methyl ester groups) mimics tyrosine conformations in receptor-ligand complexes, as seen in opioid receptor studies .
Q. How is this compound evaluated in neurotoxicity or dopamine pathway studies?
- Dopamine metabolism assays : Related tetrahydroisoquinolines (e.g., 1-methyl-TIQ) are tested in rodent models for effects on dopamine (DA), DOPAC, and HVA levels. For example, SAL (6,7-dihydroxy-1-methyl-TIQ) modulates DA turnover, suggesting neuroprotective or neurotoxic potential .
- In vitro neurotoxicity screens : Cell viability assays (e.g., SH-SY5Y neurons) assess mitochondrial dysfunction or oxidative stress linked to MPTP-like mechanisms .
Q. What experimental designs are used to assess anti-proliferative activity in cancer models?
- In vivo colorectal cancer models : Derivatives are administered to mice treated with dimethylhydrazine, with tumor inhibition quantified via histopathology and biomarker analysis (e.g., Ki-67 for proliferation) .
- Mechanistic studies : Copper ion chelation assays evaluate interactions with tripeptide complexes (e.g., glycyl-L-histidyl-L-lysine), which may disrupt cancer cell metal homeostasis .
Q. Methodological Considerations
Q. How are contradictions in biological data resolved (e.g., neuroprotection vs. neurotoxicity)?
- Dose-response profiling : Narrow therapeutic windows are common; low doses of SAL (1–10 µM) show neuroprotection, while higher doses (>50 µM) induce toxicity .
- Isomer-specific effects : Enantiomers (e.g., D- vs. L-tetrahydroisoquinoline-3-carboxylic acid) may exhibit divergent activities, requiring chiral HPLC separation for validation .
Q. What analytical challenges arise in characterizing trace impurities?
- LC-MS/MS : Detects low-abundance byproducts (e.g., de-esterified acids or N-demethylated species) with limits of quantification (LOQ) <0.1% .
- Stability studies : Accelerated degradation under heat/light identifies labile groups (e.g., ester hydrolysis at pH <2 or >10) .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers
The positional isomers of methyl tetrahydroisoquinoline carboxylates differ in the substitution site of the carboxylate group on the aromatic ring. Key examples include:
Key Observations :
- The 8-carboxylate isomer is the most studied, likely due to its steric and electronic compatibility with biological targets .
- Substitution at the 7-position (e.g., alkoxy groups) has been linked to improved yields in synthetic routes (27–67%) compared to bulkier substituents .
Substituent Effects on Physicochemical Properties
Methyl vs. Carboxylate Groups
- 8-Methyl-THIQ (CAS 129961-74-6): Exhibits a pKa of 9.76 (predicted), boiling point of 252.3°C, and density of 0.990 g/cm³ .
- 8-Carboxylate-THIQ: The ester group introduces polarity, reducing lipid solubility but improving water compatibility. No boiling point data is available, but the hydrochloride salt form suggests enhanced stability .
Halogenated Derivatives
- This derivative is synthesized via sodium borohydride reduction of dihydroisoquinoline precursors .
- 8-Chloro-THIQ (CAS 61563-33-5): Chlorine’s electron-withdrawing effect may enhance metabolic stability but reduce bioavailability .
Pharmacological Relevance
- MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine): A neurotoxin causing Parkinsonism via selective nigrostriatal damage . Contrastingly, THIQ derivatives with carboxylate groups may exhibit neuroprotective properties due to reduced reactivity.
- Patent Derivatives : European patents describe THIQ-based compounds (e.g., EP 3 870 578 B1) as intermediates for triazole-containing drugs targeting inflammatory diseases .
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through:
- Formation of the tetrahydroisoquinoline ring core
- Introduction of the carboxylate group at the 8-position
- Esterification to obtain the methyl ester derivative
- Conversion to the hydrochloride salt if required
This approach ensures regioselective functionalization and yields a compound suitable for further derivatization or biological evaluation.
Cyclization and Ring Construction Methods
One common approach involves cyclocondensation reactions starting from appropriately substituted benzaldehydes or ketoamides:
- Cyclocondensation of benzylamine derivatives with aldehydes or ketoamides under acidic or catalytic conditions to form the tetrahydroisoquinoline core.
- Use of organomagnesium (Grignard) reagents to introduce substituents at C-1, followed by cyclization catalyzed by p-toluenesulfonic acid (PTSA) to form 1,2,3,4-tetrahydroisoquinolines.
This method allows incorporation of various substituents and functional groups, including carboxylates, enabling structural diversity.
Esterification and Functional Group Introduction
- The carboxylate group at the 8-position is introduced typically via oxidation or direct substitution methods.
- Methyl esterification is achieved by reacting the carboxylic acid intermediate with methanol under acidic conditions or via methylating agents.
- The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, improving solubility and stability.
Specific Preparation Examples with Reaction Conditions
Several detailed experimental procedures have been reported, highlighting reagents, solvents, temperatures, and purification methods:
These methods emphasize the use of polar aprotic solvents such as DMSO and N,N-dimethylacetamide, bases like potassium or cesium carbonate, and mild heating to promote substitution and coupling reactions.
Stock Solution Preparation for Experimental Use
For biochemical or pharmacological studies, stock solutions of the hydrochloride salt are prepared with precise molarity calculations:
Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
---|---|---|---|
1 mg | 4.39 | 0.88 | 0.44 |
5 mg | 21.96 | 4.39 | 2.20 |
10 mg | 43.92 | 8.78 | 4.39 |
Preparation involves dissolving the compound in solvents such as DMSO, followed by sequential addition of PEG300, Tween 80, and water or corn oil to achieve clear in vivo formulations.
Analytical and Purification Techniques
- Purification is primarily conducted using silica gel chromatography with ethyl acetate/hexane gradients.
- Preparative High-Performance Liquid Chromatography (HPLC) with C18 columns is used for high-purity isolations.
- Mass spectrometry (MS) confirms molecular ion peaks consistent with expected molecular weights.
Research Findings and Optimization Notes
- Reaction yields and purities depend heavily on the choice of base, solvent, and temperature.
- Use of cesium carbonate often improves yields in coupling reactions.
- Mild temperatures (50 °C) with N-ethyl-N,N-diisopropylamine in DMSO favor selective substitution without degradation.
- The hydrochloride salt form enhances solubility, facilitating formulation for biological assays.
Summary Table of Preparation Methods
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-4,12H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFKXXXLXRQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662873 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028330-54-2 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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